molecular formula C6H10O2 B13131238 2-Hydroxycyclopentanecarbaldehyde

2-Hydroxycyclopentanecarbaldehyde

Katalognummer: B13131238
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: GPSUJFRHMYUDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxycyclopentanecarbaldehyde is an organic compound with the molecular formula C6H10O2. It is characterized by a cyclopentane ring substituted with a hydroxyl group and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopentanecarbaldehyde can be synthesized through several methods:

    Oxidation of 2-Hydroxycyclopentanol: This method involves the oxidation of 2-hydroxycyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

    Hydroformylation of Cyclopentene: This involves the hydroformylation of cyclopentene in the presence of a rhodium catalyst, followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation process due to its efficiency and scalability. The reaction conditions include high pressure and temperature, with the use of a rhodium-based catalyst to facilitate the addition of formyl groups to the cyclopentene ring.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-hydroxycyclopentanecarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-hydroxycyclopentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-Hydroxycyclopentanecarboxylic acid.

    Reduction: 2-Hydroxycyclopentanol.

    Substitution: 2-Chlorocyclopentanecarbaldehyde.

Wissenschaftliche Forschungsanwendungen

2-Hydroxycyclopentanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 2-hydroxycyclopentanecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. These interactions can modulate biochemical pathways and cellular processes, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanecarbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxycyclopentanol: Lacks the aldehyde group, limiting its ability to participate in reactions involving carbonyl chemistry.

    Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

Uniqueness: 2-Hydroxycyclopentanecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C6H10O2

Molekulargewicht

114.14 g/mol

IUPAC-Name

2-hydroxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h4-6,8H,1-3H2

InChI-Schlüssel

GPSUJFRHMYUDNV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.